molecular formula C9H5ClN2O3 B12277327 3-(3-Chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid

3-(3-Chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid

Cat. No.: B12277327
M. Wt: 224.60 g/mol
InChI Key: OQOVOFZJGRTNKA-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom The presence of a chlorophenyl group at the 3-position and a carboxylic acid group at the 5-position further defines its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzohydrazide with cyanogen bromide, followed by hydrolysis to yield the desired oxadiazole compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce various substituted derivatives with different functional groups.

Scientific Research Applications

3-(3-Chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The presence of the chlorophenyl group enhances its binding affinity to certain targets, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid: Similar structure but with the chlorine atom at the 4-position.

    3-(3-Bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid: Bromine atom instead of chlorine.

    3-(3-Methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid: Methyl group instead of chlorine.

Uniqueness

3-(3-Chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and binding properties. The presence of the carboxylic acid group also adds to its versatility in forming various derivatives and interacting with biological targets.

Properties

Molecular Formula

C9H5ClN2O3

Molecular Weight

224.60 g/mol

IUPAC Name

3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid

InChI

InChI=1S/C9H5ClN2O3/c10-6-3-1-2-5(4-6)7-11-8(9(13)14)15-12-7/h1-4H,(H,13,14)

InChI Key

OQOVOFZJGRTNKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NOC(=N2)C(=O)O

Origin of Product

United States

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